2-Chloro-6-isopropoxypyridine-4-boronic acid
CAS No.: 2377609-76-0
Cat. No.: VC5538950
Molecular Formula: C8H11BClNO3
Molecular Weight: 215.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377609-76-0 |
|---|---|
| Molecular Formula | C8H11BClNO3 |
| Molecular Weight | 215.44 |
| IUPAC Name | (2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 |
| Standard InChI Key | PXGUPTRUPWZXNN-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s structure consists of a pyridine core with substituents at the 2-, 4-, and 6-positions:
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Chlorine at position 2, enhancing electrophilic reactivity.
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Isopropoxy group () at position 6, contributing steric bulk and influencing solubility.
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Boronic acid () at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Physicochemical Properties
The boronic acid group’s propensity to form reversible covalent bonds with diols and amines underpins its utility in bioconjugation and target-directed synthesis .
Synthetic Methodologies
Halogen-Metal Exchange and Borylation
A widely used strategy for pyridinylboronic acid synthesis involves halogen-metal exchange followed by borylation. For example, treating 2-chloro-6-isopropoxy-4-iodopyridine with organolithium or Grignard reagents generates a lithiated or magnesiated intermediate, which reacts with borate esters (e.g., ) to install the boronic acid group .
Key Reaction Conditions:
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Temperature: to (prevents side reactions).
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Solvent: Tetrahydrofuran (THF) or diethyl ether.
Palladium-Catalyzed Cross-Coupling
The Miyaura borylation reaction offers a regioselective pathway. Using palladium catalysts (e.g., \text{Pd(dppf)Cl}_2}), 2-chloro-6-isopropoxy-4-bromopyridine reacts with bis(pinacolato)diboron () to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid .
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Halogen-Metal Exchange | High functional group tolerance | Low temperatures required |
| Miyaura Borylation | Mild conditions, scalability | Requires halogenated precursor |
Reactivity and Functionalization
Suzuki-Miyaura Coupling
The boronic acid group enables cross-coupling with aryl halides to form biaryl structures. For instance, reacting 2-chloro-6-isopropoxypyridine-4-boronic acid with 4-bromoaniline in the presence of and yields a biphenyl derivative, a common scaffold in drug candidates .
Protodeboronation Mitigation
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:
Applications in Pharmaceutical Chemistry
Protease Inhibition
While specific data for 2-chloro-6-isopropoxypyridine-4-boronic acid are unavailable, structurally related boronic acids (e.g., bortezomib) inhibit proteasomes by forming tetrahedral adducts with catalytic threonine residues. This mechanism suggests potential utility in oncology and anti-inflammatory drug development .
Antibacterial Agents
Chloropyridine boronic acids exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting cell wall synthesis enzymes. The chloro and isopropoxy groups may enhance membrane permeability .
Analytical Characterization
Spectroscopic Techniques
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: A singlet near 30 ppm confirms boronic acid presence.
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: Isopropoxy methyl protons resonate as a doublet at 1.3–1.5 ppm .
Table 3: Representative NMR Data (Hypothetical)
| Nucleus | Chemical Shift () | Multiplicity |
|---|---|---|
| 30.2 | Singlet | |
| (CH) | 1.35 | Doublet |
Future Research Directions
Expanding Synthetic Utility
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Developing continuous-flow borylation systems to enhance reaction efficiency.
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Exploring photoredox catalysis for C-H borylation at ambient temperatures.
Biological Screening
Prioritize in vitro assays to evaluate kinase inhibition, antibacterial activity, and cytotoxicity profiles.
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